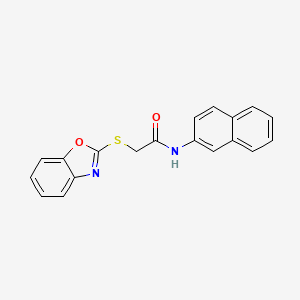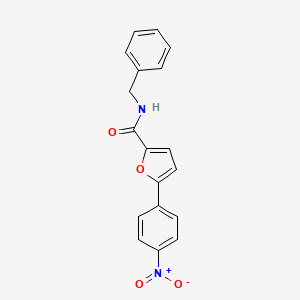
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine, also known as PPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. PPTP is a pyrimidine-based compound that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. In addition, 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its high purity and stability. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is also relatively easy to synthesize, which makes it a cost-effective tool compound. However, one of the limitations of using 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research involving 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine. One area of research is the development of new drugs based on the structure of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine. Another area of research is the study of the mechanism of action of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine and its interactions with various biological targets. Additionally, there is potential for 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine to be used in the development of new diagnostic tools for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl) pyrimidine with pyrrolidine in the presence of a base. This reaction results in the formation of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been used extensively in scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has also been used as a tool compound in the development of new drugs and as a probe to study the function of various biological targets.
Propriétés
IUPAC Name |
4-phenyl-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3/c16-15(17,18)13-10-12(11-6-2-1-3-7-11)19-14(20-13)21-8-4-5-9-21/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQQSSGGBYCSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)

![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)

![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)